molecular formula C13H17ClN2O4S B512974 1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941263-73-6

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B512974
CAS No.: 941263-73-6
M. Wt: 332.8g/mol
InChI Key: ATECDNNXJFEILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-methoxybenzenesulfonyl group and an ethanone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multi-step procedures. One common method includes the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-chloro-3-methoxybenzenesulfonyl)piperazine, which is then reacted with ethanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Chloro-3-methoxyphenyl)piperazin-1-yl]ethan-1-one: Similar structure but lacks the sulfonyl group.

    4-(3-Methoxyphenyl)piperazine-1-carboxylate: Contains a carboxylate group instead of the ethanone moiety.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar functional groups but different core structure.

Uniqueness

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both the sulfonyl and ethanone groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-chloro-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)11-3-4-12(14)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATECDNNXJFEILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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